molecular formula C11H18N2O B279469 N-(2-furylmethyl)-N-(4-piperidinylmethyl)amine

N-(2-furylmethyl)-N-(4-piperidinylmethyl)amine

Cat. No. B279469
M. Wt: 194.27 g/mol
InChI Key: OSGSVNXUEJPKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-N-(4-piperidinylmethyl)amine, also known as FMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FMA is a heterocyclic amine that contains both a furan and a piperidine ring in its structure.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-N-(4-piperidinylmethyl)amine is not yet fully understood. However, it is believed to act by inhibiting the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(2-furylmethyl)-N-(4-piperidinylmethyl)amine has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(2-furylmethyl)-N-(4-piperidinylmethyl)amine has been shown to have significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(2-furylmethyl)-N-(4-piperidinylmethyl)amine has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, such as topoisomerase IIα. In addition, N-(2-furylmethyl)-N-(4-piperidinylmethyl)amine has been shown to have neuroprotective effects by reducing oxidative stress-induced damage in neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-furylmethyl)-N-(4-piperidinylmethyl)amine is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for further development as an anticancer agent. However, one limitation of N-(2-furylmethyl)-N-(4-piperidinylmethyl)amine is its low solubility in water, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-N-(4-piperidinylmethyl)amine. One area of interest is the development of more efficient synthesis methods for N-(2-furylmethyl)-N-(4-piperidinylmethyl)amine that can be scaled up for industrial production. Another area of interest is the development of N-(2-furylmethyl)-N-(4-piperidinylmethyl)amine derivatives that have improved solubility and bioavailability. In addition, further research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-N-(4-piperidinylmethyl)amine and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-N-(4-piperidinylmethyl)amine involves the reaction of 2-furylmethyl chloride with 4-piperidinemethanamine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The product is then purified by column chromatography to obtain pure N-(2-furylmethyl)-N-(4-piperidinylmethyl)amine.

Scientific Research Applications

N-(2-furylmethyl)-N-(4-piperidinylmethyl)amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2-furylmethyl)-N-(4-piperidinylmethyl)amine also exhibits antifungal and antibacterial activity against various pathogens. In addition, N-(2-furylmethyl)-N-(4-piperidinylmethyl)amine has been shown to have potential as a neuroprotective agent against oxidative stress-induced damage.

properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-piperidin-4-ylmethanamine

InChI

InChI=1S/C11H18N2O/c1-2-11(14-7-1)9-13-8-10-3-5-12-6-4-10/h1-2,7,10,12-13H,3-6,8-9H2

InChI Key

OSGSVNXUEJPKPW-UHFFFAOYSA-N

SMILES

C1CNCCC1CNCC2=CC=CO2

Canonical SMILES

C1CNCCC1CNCC2=CC=CO2

Origin of Product

United States

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